2-[(4-Bromobenzyl)thio]ethanol
Description
Structural Context and Functional Group Analysis of 2-[(4-Bromobenzyl)thio]ethanol
The molecular structure of this compound, with the chemical formula C₉H₁₁BrOS, is characterized by the presence of three key components: a 4-bromobenzyl group, a thioether linkage, and a terminal ethanol (B145695) moiety. smolecule.com This combination of functional groups imparts a distinct reactivity profile to the molecule.
The 4-bromobenzyl group consists of a benzene (B151609) ring substituted with a bromine atom at the para position and a methylene (B1212753) (-CH₂-) group. The bromine atom, being an electron-withdrawing group, influences the electron density of the aromatic ring and provides a reactive site for various transformations, such as cross-coupling reactions. The benzylic position is also activated towards certain reactions.
The ethanol group (-CH₂CH₂OH) provides a primary alcohol functional group. This hydroxyl group can undergo a wide range of reactions typical of alcohols, including esterification, etherification, and oxidation to an aldehyde or carboxylic acid. The hydroxyl group also introduces the potential for hydrogen bonding, which can affect the compound's physical properties and its interactions with other molecules.
The interplay of these functional groups within a single molecule makes this compound a bifunctional reagent, where each part of the molecule can be selectively reacted under appropriate conditions.
Table 1: Key Structural and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁BrOS |
| Key Functional Groups | 4-bromobenzyl, Thioether, Primary Alcohol |
| Potential Reaction Sites | Bromine atom (e.g., for cross-coupling), Thioether sulfur (e.g., for oxidation), Hydroxyl group (e.g., for esterification) |
Significance as a Versatile Chemical Scaffold in Organic Synthesis
The unique combination of reactive sites in this compound makes it a highly versatile scaffold in organic synthesis. Its utility stems from the ability to selectively modify different parts of the molecule to construct more complex chemical structures. A common and straightforward synthesis of the parent compound involves the reaction of 4-bromobenzyl bromide with 2-mercaptoethanol (B42355) in the presence of a base. smolecule.com
The alcohol functionality of this compound can be readily converted to other functional groups. For instance, it can be tosylated and subsequently reacted with nucleophiles to introduce a variety of substituents. This two-step conversion of an alcohol to other functionalities via a tosylate intermediate is a common strategy in organic synthesis.
The thioether linkage itself is a key functional group. Thioethers are important in the synthesis of various biologically active compounds and materials. The sulfur atom can be oxidized to sulfoxides and sulfones, which are themselves important functional groups in medicinal chemistry and materials science. smolecule.com
The 4-bromophenyl group is a particularly useful handle for synthetic transformations. The carbon-bromine bond can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures. For example, the 4-bromobenzyl group can be coupled with boronic acids to form biaryl structures, which are common motifs in pharmaceuticals and organic materials.
The versatility of this scaffold is exemplified by its use in the synthesis of heterocyclic compounds. The different functional groups can be sequentially or in a one-pot manner reacted to form various ring systems. For instance, derivatives of the closely related 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their biological activities. nih.gov
Table 2: Examples of Synthetic Transformations Utilizing the this compound Scaffold
| Reaction Type | Reagents and Conditions | Resulting Functionality/Structure |
| Oxidation of Thioether | Oxidizing agents (e.g., H₂O₂) | Sulfoxide (B87167) or Sulfone |
| Esterification of Alcohol | Carboxylic acid, acid catalyst | Ester |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl structure |
| Heck Coupling | Alkene, Pd catalyst, base | Substituted alkene |
Overview of Research Trajectories Involving this compound and its Analogues
The research involving this compound and its analogues has been primarily driven by their potential applications in medicinal chemistry and materials science. smolecule.com The presence of the bromophenyl and thioether moieties has made these compounds attractive starting points for the development of new therapeutic agents and functional materials.
A significant research trajectory has been the exploration of the biological activities of derivatives of this scaffold. For example, a series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo chemical-suppliers.euresearchgate.netthieno[2,3-d]pyrimidines were designed and synthesized as potential anticancer agents. nih.gov Some of these compounds exhibited potent antiproliferative activity against cancer cell lines, acting as dual inhibitors of topoisomerase I and II. nih.gov This highlights the potential of the 2-(4-bromobenzyl) moiety as a pharmacophore in the design of new anticancer drugs. Similarly, other studies have focused on synthesizing and evaluating the anticonvulsant activities of related compounds containing a benzylthio-phenyl moiety linked to a 1,3,4-oxadiazole (B1194373) ring. researchgate.net
Analogues where the bromine atom is replaced by other halogens, such as fluorine, have also been investigated. The 2-[(4-Fluorobenzyl)thio]ethanol analogue, for instance, has been studied for its distinct chemical and biological properties imparted by the fluorine atom, which can enhance metabolic stability and binding affinity to biological targets.
In the realm of materials science, the thioether and alcohol functionalities offer opportunities for polymerization and surface modification. Thioether-containing polymers can exhibit interesting optical and electronic properties. The alcohol group can be used to anchor the molecule to surfaces or to initiate polymerization reactions. While specific research on the material applications of this compound is not as extensively documented as its medicinal chemistry applications, its structural features suggest potential for use in the development of functional polymers and coatings. smolecule.com
Table 3: Research Applications of this compound and Its Analogues
| Research Area | Focus of Investigation | Example of Application/Finding |
| Medicinal Chemistry | Anticancer Agents | Derivatives acting as topoisomerase inhibitors. nih.gov |
| Medicinal Chemistry | Anticonvulsant Agents | Design of compounds targeting benzodiazepine (B76468) receptors. researchgate.net |
| Medicinal Chemistry | Antimicrobial Agents | Thiazole derivatives showing antimicrobial activity. nih.gov |
| Materials Science | Functional Polymers | Potential for synthesis of thioether-containing polymers. smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIQKFMFLRFZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651095 | |
| Record name | 2-{[(4-Bromophenyl)methyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518316-24-0 | |
| Record name | 2-{[(4-Bromophenyl)methyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 4 Bromobenzyl Thio Ethanol
Established Synthetic Pathways for 2-[(4-Bromobenzyl)thio]ethanol
The synthesis of this compound is primarily achieved through well-established thioether formation reactions. These methods are reliable for producing the compound on a laboratory scale.
Nucleophilic Substitution Approaches Utilizing Thioethanol and Halogenated Benzyl (B1604629) Precursors
The most common and direct route to synthesize this compound involves a nucleophilic substitution reaction. In this pathway, the sulfur atom of 2-mercaptoethanol (B42355) (also known as thioethanol) acts as a nucleophile, attacking the electrophilic benzylic carbon of a 4-bromobenzyl halide, typically 4-bromobenzyl bromide. smolecule.comnih.gov The halide serves as a good leaving group, facilitating the formation of the carbon-sulfur bond characteristic of a thioether.
The reaction is an example of an SN2 mechanism, where the nucleophilic attack and the departure of the leaving group occur in a single, concerted step. youtube.com The reactivity of the benzylic halide is enhanced by the attached aromatic ring, which can stabilize the transition state. chegg.com This method is analogous to the Williamson ether synthesis but for the formation of a thioether.
Base-Mediated Thioether Formation
To facilitate the nucleophilic substitution, the reaction is typically carried out in the presence of a base. The primary role of the base is to deprotonate the thiol group of 2-mercaptoethanol, forming a more potent nucleophile, the thiolate anion (RS⁻). This significantly increases the reaction rate. Common bases used for this purpose include inorganic carbonates, such as potassium carbonate (K₂CO₃), or hydroxides. smolecule.com
The base also serves to neutralize the hydrogen halide (e.g., HBr) that is formed as a byproduct during the reaction, preventing it from protonating the reactants or product and driving the reaction to completion. The general reaction is shown below:
Optimization of Reaction Conditions and Yield for Laboratory-Scale Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several parameters can be systematically adjusted, including the choice of solvent, reaction temperature, and stoichiometry of the reactants. researchgate.net
For analogous thioether syntheses, polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often employed because they effectively solvate the cation of the base while not significantly solvating the nucleophilic anion, thus enhancing its reactivity. The reaction temperature is also a critical factor; moderately elevated temperatures, often in the range of 40–60°C, can increase the reaction rate without promoting significant side reactions. researchgate.net Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent the oxidation of the thiol.
A systematic approach to optimization involves varying these conditions to identify the ideal balance that leads to the highest possible yield. researchgate.net
Table 1: Factors for Optimizing the Synthesis of this compound
| Parameter | Common Choices | Rationale |
|---|---|---|
| Solvent | DMF, Acetonitrile, Ethanol (B145695) | Polar aprotic solvents enhance nucleophilicity. |
| Base | K₂CO₃, Na₂CO₃, NaOH | Deprotonates the thiol to form a stronger nucleophile. smolecule.com |
| Temperature | Room Temperature to 60°C | Balances reaction rate and prevention of side products. researchgate.net |
| Atmosphere | Air or Inert (N₂, Ar) | Inert atmosphere prevents oxidation of the thiol. |
| Stoichiometry | Equimolar or slight excess of one reactant | Fine-tuning reactant ratios can maximize conversion. researchgate.net |
Advanced Synthetic Strategies and Derivatization
Beyond its basic synthesis, this compound serves as a valuable intermediate for constructing more complex molecular architectures, particularly heterocyclic systems, and for use in multi-component reactions.
Incorporation of this compound into Heterocyclic Systems
The functional groups within this compound—the thioether, the hydroxyl group, and the bromo-substituted aromatic ring—provide multiple points for further chemical modification and cyclization to form heterocyclic compounds.
One major application is in the synthesis of 1,3-thiazine derivatives . pharmacophorejournal.comtandfonline.com These six-membered rings containing a nitrogen and a sulfur atom are of significant interest in medicinal chemistry. pharmacophorejournal.com The structural motif S-C-C-OH present in this compound is a key fragment that can be incorporated into 1,3-thiazine rings through various synthetic routes, such as condensation reactions with appropriate nitrogen-containing reagents. tandfonline.comnih.gov
Furthermore, derivatives of this compound can be employed in powerful ring-forming reactions like the Pictet-Spengler reaction . wikipedia.orgnumberanalytics.comnumberanalytics.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a related heterocyclic system. wikipedia.orgyoutube.com For example, if the ethanol moiety of the title compound were converted to an amine and the benzyl portion appropriately modified to contain another reactive group, it could undergo an intramolecular Pictet-Spengler type cyclization, a strategy widely used in alkaloid synthesis. nih.gov
Multi-Component Reactions Involving this compound Analogues
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov Analogues of this compound, where the hydroxyl group is modified, are excellent candidates for use in MCRs to rapidly generate libraries of complex molecules.
For instance, the Ugi four-component reaction (U-4CR) brings together an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. nih.govnih.gov An analogue of this compound could serve as any of the first three components:
As an amine: after conversion of the -OH group to -NH₂.
As an aldehyde: after oxidation of the primary alcohol.
As a carboxylic acid: after further oxidation of the aldehyde.
The use of such analogues in Ugi or other MCRs, like the Asinger or Passerini reactions, provides a powerful platform for diversity-oriented synthesis, enabling the creation of novel chemical entities bearing the 4-bromobenzylthio scaffold. acs.orgmdpi.com
Table 2: Potential Multi-Component Reactions with this compound Analogues
| MCR Name | Required Components | Potential Role of Analogue | Resulting Scaffold |
|---|---|---|---|
| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Amine, Carbonyl, or Carboxylic Acid | α-Aminoacyl Amide nih.gov |
| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | Carbonyl or Carboxylic Acid | α-Acyloxy Carboxamide nih.gov |
| Asinger Reaction | α-Mercaptoketone, Aldehyde/Ketone, Ammonia | Aldehyde (from oxidation) | Thiazoline mdpi.com |
| Hantzsch Reaction | Aldehyde, 2x β-Ketoester, Ammonia | Aldehyde (from oxidation) | Dihydropyridine nih.gov |
Chelate Ring Formation Studies with Related Bromophenylthioethanol Derivatives
The molecular structure of this compound, featuring both a soft sulfur donor from the thioether group and a hard oxygen donor from the terminal ethanol moiety, presents the potential for this compound and its derivatives to act as bidentate ligands in coordination chemistry. The formation of a stable five-membered chelate ring with a metal center is a plausible coordination mode.
Studies on related poly(thioether) ligands demonstrate their capacity to coordinate with various metals. The electronic and steric properties of substituents on the sulfur atom can significantly influence the characteristics of the resulting metal complexes. nih.gov In the case of this compound derivatives, the sulfur and oxygen atoms can coordinate to a single metal ion, forming a stable chelate structure. The presence of the 4-bromophenyl group can electronically influence the sulfur donor atom, potentially affecting the stability and reactivity of the metal complex.
The coordination chemistry of analogous ligands, such as 1,4,7-trithiacyclononane (B1209871) (ttcn), is well-established and often results in coordinatively saturated complexes. nih.gov Similarly, derivatives of this compound could form well-defined mononuclear or polynuclear complexes. scirp.orgresearchgate.net For instance, reacting such ligands with metal salts like cobalt(II) chloride can lead to a variety of products depending on the reaction conditions, including tetrahedral complexes where the thioether groups are directly coordinated to the metal center. nih.gov The synthesis and crystal structure determination of such complexes are crucial for understanding the precise coordination environment and the nature of the metal-ligand interactions. rsc.org
Chemical Reactivity and Functional Group Interconversions
The chemical reactivity of this compound is governed by its three primary functional groups: the thioether, the aromatic bromine, and the hydroxyl group.
Oxidation Pathways of the Thioether Moiety to Sulfoxides and Sulfones
The sulfur atom in the thioether linkage is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) first, and upon further oxidation, the sulfone. thieme-connect.de This transformation is a fundamental reaction in organic sulfur chemistry. researchgate.net The initial oxidation to the sulfoxide is generally facile, while the subsequent oxidation to the sulfone can be more challenging, often requiring stronger oxidizing agents or catalysts. researchgate.netmdpi.com
A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. rsc.orgorganic-chemistry.org The selectivity towards either the sulfoxide or sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions. mdpi.comorganic-chemistry.org For example, using one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) often favors the formation of the sulfoxide, whereas an excess of the oxidant leads to the sulfone. researchgate.net
Catalytic systems have been developed to improve efficiency and selectivity. Titanium-containing zeolites, such as TS-1, can catalyze the oxidation with hydrogen peroxide. rsc.org Other catalysts include tantalum carbide for selective sulfoxide synthesis and niobium carbide for sulfone synthesis. organic-chemistry.orgorganic-chemistry.org
Table 1: Oxidation Conditions for Thioethers
| Oxidizing System | Predominant Product | Reference |
|---|---|---|
| H₂O₂ (1 equiv) / Tantalum Carbide | Sulfoxide | organic-chemistry.org, organic-chemistry.org |
| H₂O₂ (>2 equiv) / Niobium Carbide | Sulfone | organic-chemistry.org, organic-chemistry.org |
| m-CPBA (1 equiv) | Sulfoxide | researchgate.net |
| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | organic-chemistry.org |
| H₂O₂ / Dendritic Phosphomolybdate Catalyst | Sulfoxide or Sulfone (tunable) | mdpi.com |
Nucleophilic Substitution Reactions Involving the Bromine Atom and Thioether Group
The this compound molecule possesses two sites that can be involved in substitution reactions: the bromine atom on the aromatic ring and the thioether group.
Reactivity of the Bromine Atom: The bromine atom is attached to an sp²-hybridized carbon of the benzene (B151609) ring. This C-Br bond is significantly stronger and less susceptible to nucleophilic substitution than a C-Br bond at an sp³-hybridized carbon. This is due to a partial double-bond character arising from resonance with the benzene ring. vedantu.com Consequently, direct substitution of the aromatic bromine requires harsh conditions or specialized catalysts (e.g., copper-catalyzed cross-coupling reactions) and does not occur under standard SN1 or SN2 conditions. In reactions involving nucleophiles like sodium cyanide, the benzylic position of a precursor like 4-bromobenzyl chloride is far more reactive, leading to substitution at the benzylic carbon while leaving the aryl bromide intact. vedantu.comdoubtnut.com
Reactivity of the Thioether Group: The thioether group can participate in nucleophilic reactions in two main ways:
As a Nucleophile: The sulfur atom possesses lone pairs of electrons and can act as a nucleophile, attacking electrophiles to form sulfonium (B1226848) salts.
Cleavage Reactions: The C-S bonds of the thioether can be cleaved under certain conditions. For example, benzyl thioethers can be deprotected (cleaved) under reductive conditions or by using strong acids or bases. researchgate.net This cleavage is essentially a nucleophilic substitution reaction where another nucleophile displaces one part of the molecule.
Reduction Reactions of Aromatic Halide and Carboxylic Acid Derivatives
Reduction of the Aromatic Halide: The carbon-bromine bond on the phenyl ring can be reduced to a carbon-hydrogen bond, effectively removing the bromine atom. This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C) or via electroreductive methods. chemrxiv.org Electrochemical studies on related thioethers have shown that under certain conditions, the C(sp²)-Br bond can be preferentially cleaved. chemrxiv.org
Reduction of Carboxylic Acid Derivatives: While the parent compound contains a primary alcohol, a hypothetical derivative where the ethanol moiety is oxidized to a carboxylic acid, 2-[(4-Bromobenzyl)thio]acetic acid, could undergo reduction. The reduction of carboxylic acids and their derivatives (such as esters) typically requires powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a classic reagent for reducing carboxylic acids back to primary alcohols. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids but can reduce esters and acid chlorides. researchgate.net
Table 2: Common Reduction Reactions
| Functional Group | Reagent | Product | Reference |
|---|---|---|---|
| Aromatic Halide (Ar-Br) | H₂ / Pd-C | Arene (Ar-H) | chemrxiv.org |
| Carboxylic Acid (R-COOH) | LiAlH₄ then H₂O | Primary Alcohol (R-CH₂OH) | researchgate.net |
| Disulfide (R-S-S-R) | NaBH₄ | Thiol (R-SH) | researchgate.net |
Thiol-Ene Click Chemistry Applications of Related Thioether-Containing Scaffolds
Thiol-ene chemistry is a powerful and efficient method for forming carbon-sulfur bonds, widely recognized as a "click" reaction due to its high yields, stereoselectivity, and tolerance of various functional groups. wikipedia.orgnih.gov The reaction typically proceeds via a free-radical mechanism, involving the anti-Markovnikov addition of a thiol (R-SH) across an alkene (ene) to form a thioether. wikipedia.orgmdpi.com
While this compound is itself a thioether, the principles of thiol-ene chemistry are highly relevant to the synthesis of its structural analogs and related scaffolds. bohrium.com For instance, a molecule containing a terminal alkene could be readily functionalized with a thiol like 2-mercaptoethanol to generate a similar thioether-alcohol structure.
The versatility of the thiol-ene reaction has led to its use in diverse fields, from materials science to the synthesis of complex biomolecules like peptides. nih.govmdpi.commdpi.com The formation of the stable thioether linkage is a key feature. mdpi.com Scaffolds containing a thioether group, similar to the title compound, can be seen as products of such a robust synthetic strategy, highlighting the importance of the thioether as a key structural motif in modern chemistry. bohrium.com
Advanced Spectroscopic and Analytical Characterization in Research of 2 4 Bromobenzyl Thio Ethanol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) spectroscopy, are fundamental for identifying the different types of hydrogen and carbon atoms in 2-[(4-Bromobenzyl)thio]ethanol.
¹H NMR: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The spectrum of this compound typically shows four main signals. The protons on the aromatic ring appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic methylene (B1212753) protons (CH₂ next to the sulfur and the ring) appear as a singlet, while the two methylene groups of the ethanolthio moiety appear as triplets due to coupling with each other. A broad singlet corresponding to the hydroxyl (-OH) proton is also observed.
¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, six distinct signals are expected: four for the aromatic carbons (two quaternary and two methine) and two for the aliphatic carbons of the ethanolthio side chain. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, further confirming the assignments. For instance, DEPT-135 would show positive signals for CH carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. J-values represent coupling constants.
| Atom Position | ¹H NMR Data (δ, multiplicity, J) | ¹³C NMR Data (δ) | Carbon Type (DEPT) |
|---|---|---|---|
| Ar-H (2H) | ~7.45 (d, J ≈ 8.4 Hz) | ~131.6 | CH |
| Ar-H (2H) | ~7.22 (d, J ≈ 8.4 Hz) | ~130.9 | CH |
| Ar-C -Br | - | ~121.3 | C (Quaternary) |
| Ar-C -CH₂ | - | ~137.4 | C (Quaternary) |
| -S-C H₂-Ar | ~3.70 (s) | ~35.5 | CH₂ |
| -C H₂-S- | ~2.68 (t, J ≈ 6.0 Hz) | ~33.8 | CH₂ |
| -O-C H₂- | ~3.65 (t, J ≈ 6.0 Hz) | ~60.5 | CH₂ |
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, a key COSY correlation would be observed between the two methylene groups of the ethanol (B145695) fragment (-S-CH₂-CH₂-OH), confirming their direct connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.70 ppm would show a cross-peak with the carbon signal at ~35.5 ppm, confirming this as the benzylic -CH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds. This is vital for connecting molecular fragments. Key HMBC correlations would include signals from the benzylic protons (~3.70 ppm) to the aromatic carbons, and from the methylene protons of the ethanolthio group to each other's carbons, solidifying the link between the 4-bromobenzyl group and the ethanolthio moiety.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would appear as a characteristic pair of peaks of nearly equal intensity, separated by two mass units (e.g., at m/z 246 and 248). This distinctive isotopic pattern is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the precise elemental formula. For C₉H₁₁BrOS, the calculated exact mass would be compared against the experimental value to confirm the molecular formula with a high degree of confidence.
Fragmentation analysis provides further structural information. Common fragmentation pathways for this molecule include the cleavage of the benzyl-sulfur bond, leading to the highly stable 4-bromobenzyl cation (m/z 169/171), and the loss of the thioethanol group.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z (for ⁷⁹Br/⁸¹Br) | Description |
|---|---|---|---|
| [M]⁺ | C₉H₁₁BrOS | 245.97 / 247.97 | Molecular Ion |
| [M-C₂H₄O]⁺ | C₇H₇BrS | 199.94 / 201.94 | Loss of ethylene (B1197577) oxide |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A prominent, broad absorption in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. Aliphatic C-H stretching vibrations from the methylene groups are observed around 2900 cm⁻¹. Aromatic C=C stretching bands appear in the 1600-1450 cm⁻¹ region, and the C-Br stretch is typically found in the fingerprint region at lower wavenumbers.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3350 (broad) | O-H stretch | Alcohol (-OH) |
| ~3080-2850 | C-H stretch | Aromatic & Aliphatic |
| ~1590, ~1488 | C=C stretch | Aromatic Ring |
| ~1045 | C-O stretch | Alcohol |
X-ray Crystallography for Solid-State Structural Analysis of Related Derivatives
X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid. While data for this compound itself may not be widely published, analysis of closely related derivatives provides invaluable and unambiguous structural proof. For example, the crystal structure of a derivative would confirm the 1,4-substitution pattern on the benzene ring and reveal the exact bond lengths, bond angles, and torsion angles of the entire molecule in the solid state. This data serves as a definitive reference point that corroborates the structural assignments made by spectroscopic methods like NMR and MS.
Elemental Analysis for Compositional Verification
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared to the theoretically calculated values based on the proposed molecular formula. For a pure sample of this compound (C₉H₁₁BrOS), the experimental values must match the theoretical percentages within a narrow margin (typically ±0.4%), thereby verifying the elemental composition and purity of the synthesized compound.
Table 4: Theoretical Elemental Composition of this compound (C₉H₁₁BrOS)
| Element | Atomic Mass ( g/mol ) | Molecular Weight ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|
| Carbon (C) | 12.01 | 247.18 | 43.73 |
| Hydrogen (H) | 1.01 | 247.18 | 4.49 |
| Bromine (Br) | 79.90 | 247.18 | 32.32 |
| Oxygen (O) | 16.00 | 247.18 | 6.47 |
Investigation of Biological Activities: in Vitro and Mechanistic Studies
Enzyme Inhibition and Modulation Studies
The inhibitory effects of 2-[(4-Bromobenzyl)thio]ethanol have been evaluated against several key enzymes to understand its mechanism of action and potential therapeutic applications.
Evaluation Against Carboxylesterases (CES1, CES2) and Other Esterases
Assessment of Urease Inhibition Potential
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and its inhibition is a target for the treatment of diseases caused by urease-producing bacteria. Several novel synthetic compounds have been evaluated for their urease inhibitory activity. For instance, certain derivatives of imidazopyridine-oxazole have shown significant urease inhibition, with some compounds exhibiting greater potency than the standard inhibitor, thiourea. Similarly, some ciprofloxacin (B1669076) derivatives have also demonstrated notable urease inhibitory potential. However, specific studies detailing the urease inhibition by this compound itself are not present in the reviewed literature.
Exploration of Cholinesterase (AChE, BChE) and α-Glucosidase Inhibition
Inhibitors of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and α-glucosidase are important for the management of Alzheimer's disease and diabetes, respectively. Research has shown that various natural and synthetic compounds can inhibit these enzymes. For example, phenolic compounds from Carthamus tinctorius L. flowers have been investigated for their inhibitory effects. While certain 1,2-benzothiazine 1,1-dioxide derivatives have shown potent α-glucosidase inhibition, specific data for this compound is not available.
Studies on Gamma-Aminobutyric Acid Aminotransferase (GABA-AT) and Carbonic Anhydrase II
Gamma-Aminobutyric Acid Aminotransferase (GABA-AT) is a key enzyme in the metabolism of the neurotransmitter GABA. Carbonic anhydrase (CA) inhibition has been shown to augment GABA-A receptor-mediated analgesia. While the interplay between CA and GABAergic systems is an area of active research, direct inhibitory studies of this compound on GABA-AT and Carbonic Anhydrase II have not been found in the existing literature.
Receptor Binding and Activation Profiling (In Vitro)
The interaction of this compound with specific receptor systems provides insight into its potential pharmacological effects.
GABAergic Receptor System Interactions (e.g., GABAA)
The GABA-A receptor is a known target for various substances, including ethanol (B145695), which can potentiate GABA-mediated inhibition. Certain imidazobenzodiazepines like Ro15-4513 are known to antagonize some of the behavioral effects of ethanol, and their action is thought to be mediated through GABA-A receptors containing specific subunits, such as α4. While the broader class of thio-compounds may interact with GABAergic systems, direct binding and activation profiling studies for this compound on GABA-A receptors have not been specifically documented in the reviewed scientific reports.
Mechanistic Insights into Biological Action (Non-Human Systems)As no primary biological activity data is available, there is consequently no research on the mechanistic pathways through which this compound may act.
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An article focusing solely on the chemical compound “this compound” with the requested detailed investigation of its biological activities cannot be generated at this time. Extensive searches for specific in vitro and mechanistic studies, including the elucidation of molecular targets, covalent adduct formation, the role of π-π stacking interactions, and structure-activity relationship (SAR) studies for this particular compound, did not yield sufficient detailed research findings in publicly available literature.
The available information is limited to basic chemical properties and supplier listings, which are outside the scope of the requested scientific article. To provide a thorough, informative, and scientifically accurate article as instructed, detailed research publications focusing on the biological activity of "this compound" are necessary. Without such sources, generating content for the specified outline would not be possible without speculation or including information on other related compounds, which would violate the provided instructions.
Applications and Role in Advanced Materials Science and Chemical Synthesis
Precursor in the Synthesis of Complex Organic Materials
2-[(4-Bromobenzyl)thio]ethanol serves as a valuable precursor in the creation of more intricate organic structures. Its functional groups—the thioether, the hydroxyl group, and the bromine atom on the phenyl ring—can all participate in a variety of chemical reactions. smolecule.com The thioether can be oxidized to form sulfoxides and sulfones, while the hydroxyl group can undergo substitution reactions. These transformations allow chemists to introduce new functionalities and build molecular complexity.
The synthesis of this compound itself is typically achieved through the nucleophilic substitution reaction between a 4-bromobenzyl halide (like 4-bromobenzyl bromide) and 2-mercaptoethanol (B42355), often in the presence of a base such as potassium carbonate. smolecule.com This straightforward synthesis makes it an accessible starting point for more complex targets. Its structural components can be found in larger, more complex molecules designed for specific applications, such as those used in anticancer research where the 4-bromobenzyl moiety is incorporated into heterocyclic systems like thieno[2,3-d]pyrimidines. nih.gov
Building Block for Polymer Synthesis and Advanced Organic Materials
The bifunctional nature of this compound, possessing both a hydroxyl (-OH) and a thioether (-S-) group, makes it a suitable building block for polymerization. Thiols and alcohols are known to act as initiators in the polymerization of certain monomers, such as aldehydes. nsf.gov For instance, the polymerization of ethyl glyoxylate (B1226380) can be initiated by alcohols or thiols to create polyacetals, which are notable for being degradable polymers. nsf.gov
The thioether linkage itself is a key component in various "thiol-X" click chemistry reactions, which are highly efficient and widely used in materials science to create polymers and networks. researchgate.net These reactions include thiol-ene, thiol-isocyanate, and thiol-epoxy couplings. nih.gov The hydroxyl group on this compound can be converted to other functional groups to participate in these polymerization schemes, or the entire molecule can be incorporated as a monomer unit to impart specific properties, such as flame retardancy (due to bromine) or altered refractive index, to the final polymer. While direct polymerization of this compound is not widely documented, its structural motifs are fundamental to the synthesis of polythiols and other advanced polymers. nih.gov
Intermediate in the Development of New Pharmacologically Active Molecules
The structural framework of this compound is a valuable platform for medicinal chemists. The bromobenzyl group, in particular, is a feature found in numerous bioactive compounds, and the thioethanol portion provides a flexible linker that can be readily modified.
Heterocyclic compounds containing 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings are of great interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. bas.bgjchemrev.commdpi.com The synthesis of these rings often involves the cyclization of intermediates like acylhydrazides or thiosemicarbazides. jchemrev.comnih.gov
While this compound is not a direct precursor, its structural elements are crucial. For example, a common route to 5-substituted-1,3,4-oxadiazole-2-thiols involves reacting an acylhydrazide with carbon disulfide. nih.gov A synthetic strategy could involve using a derivative of 4-bromobenzoic acid to form the necessary acylhydrazide, which is then cyclized. Similarly, thiadiazole derivatives are often synthesized from thiosemicarbazide (B42300) precursors, which can be prepared from isothiocyanates or by reacting amines with carbon disulfide and hydrazine (B178648) hydrate. bas.bgjocpr.com The 4-bromobenzyl moiety from a molecule like this compound can be incorporated into these synthetic pathways to produce the target heterocyclic compounds. nih.govnih.gov
Table 1: General Synthetic Strategies for Heterocycle Formation
| Heterocycle | Common Precursor(s) | Typical Reagents | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole | Acylhydrazides, Thiosemicarbazides | POCl₃, I₂, CS₂, HgO | jchemrev.commdpi.comnih.gov |
| 1,3,4-Thiadiazole | Thiosemicarbazides, Acylhydrazides | H₂SO₄, P₂O₅, DDQ | bas.bgjocpr.comnih.gov |
A key strategy in drug discovery is scaffold diversification, where a core molecular structure is systematically modified to create a library of related compounds for biological screening. mdpi.com The this compound structure is an excellent candidate for such diversification. The bromine atom on the phenyl ring can be replaced or modified through various cross-coupling reactions. The hydroxyl group can be converted into esters, ethers, or amines, while the thioether can be oxidized to sulfoxides or sulfones.
This approach allows for the generation of a wide array of derivatives from a single, readily accessible intermediate. For instance, researchers have synthesized series of 2-(4-bromobenzyl) tethered thieno[2,3-d]pyrimidines, where the bromobenzyl group was a key structural feature, and investigated their potential as anticancer agents by modifying other parts of the molecule. nih.gov This highlights how a core scaffold containing the 4-bromobenzyl unit can be systematically elaborated to explore structure-activity relationships and identify potent bioactive compounds. nih.govmdpi.com
Utilization in Analytical Method Development for Research Purposes
In research, pure, well-characterized compounds are essential for developing and validating analytical methods. This compound and its analogs serve as reference compounds for techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The characterization of a related compound, 2-[(4-Fluorobenzyl)thio]ethanol, involves using ¹H and ¹³C NMR to identify the specific chemical shifts of the aromatic, thioether, and hydroxyl protons, ATR-IR to detect characteristic S-C and O-H bond stretches, and mass spectrometry to confirm the molecular weight.
Furthermore, such compounds can be used to develop stability-indicating analytical methods. For example, an HPLC-MS method could be developed to monitor the degradation of the compound under stress conditions like varying pH and temperature, identifying potential degradation products such as the corresponding sulfoxide (B87167) or sulfone. This type of analytical work is crucial in the early stages of pharmaceutical development and materials science to understand a compound's stability and degradation pathways. mdpi.com
Table 2: Analytical Characterization Techniques
| Technique | Purpose | Expected Observations for Analogues | Reference |
|---|---|---|---|
| NMR Spectroscopy | Structural Elucidation | Signals for aromatic, thioether, and hydroxyl groups. | |
| ATR-IR Spectroscopy | Functional Group Identification | Stretches for S-C (approx. 650 cm⁻¹) and O-H (approx. 3400 cm⁻¹). | |
| Mass Spectrometry | Molecular Weight Confirmation | Detection of the molecular ion peak [M+H]⁺. |
| HPLC-MS | Stability & Degradation Analysis | Separation and identification of the parent compound and its degradation products (e.g., sulfoxides). | |
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemical research. Future efforts in the synthesis of 2-[(4-Bromobenzyl)thio]ethanol are expected to focus on novel pathways that improve upon existing methods. While traditional synthesis might involve the reaction of 4-bromobenzyl halide with 2-mercaptoethanol (B42355), new approaches could explore enzymatic catalysis or flow chemistry to enhance reaction efficiency and reduce waste.
Sustainable methodologies will also be a key focus. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. For instance, research could investigate the use of water as a solvent or the development of catalytic systems that can be recycled and reused. The exploration of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, could also offer a more streamlined and sustainable approach to the production of this compound.
Table 1: Potential Novel Synthetic Approaches
| Synthetic Approach | Potential Advantages |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced byproducts |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability |
| Green Solvents | Reduced environmental impact, improved worker safety |
| Recyclable Catalysts | Lower costs, reduced waste |
Advanced Mechanistic Investigations of Biological Activities in Relevant Models (Non-Human)
Preliminary studies on compounds with similar structural motifs, such as thiobenzanilides, have indicated potential biological activity. researchgate.net Future research should aim to conduct comprehensive mechanistic investigations of this compound in relevant non-human biological models. This would involve a battery of in vitro and in vivo assays to identify any pharmacological effects.
Should initial screenings reveal biological activity, subsequent research would need to delve into the underlying mechanisms of action. This could involve identifying molecular targets, elucidating signaling pathways, and understanding the structure-activity relationships. Techniques such as transcriptomics, proteomics, and metabolomics could provide a holistic view of the cellular response to the compound. These advanced mechanistic studies will be instrumental in determining the therapeutic potential of this compound.
Rational Design of Derivatives for Enhanced Potency and Selectivity
Building upon the insights gained from mechanistic studies, the rational design of derivatives of this compound could lead to compounds with enhanced potency and selectivity. By systematically modifying the chemical structure, researchers can optimize its interaction with biological targets. For example, the bromine atom on the benzyl (B1604629) group could be replaced with other halogens or functional groups to modulate its electronic and steric properties.
The thioether linkage and the terminal hydroxyl group also present opportunities for modification. The design of these derivatives would be guided by computational modeling and a deep understanding of the structure-activity relationship. The goal would be to develop new chemical entities with improved pharmacological profiles, potentially leading to the identification of lead compounds for further drug development.
Table 2: Proposed Structural Modifications for Derivative Design
| Modification Site | Proposed Changes | Rationale |
| Benzyl Ring | Substitution with other halogens (F, Cl, I), alkyl groups, or methoxy (B1213986) groups | To investigate the influence of electronic and steric effects on activity |
| Thioether Linkage | Oxidation to sulfoxide (B87167) or sulfone | To alter polarity and hydrogen bonding capacity |
| Ethanol (B145695) Moiety | Esterification or etherification of the hydroxyl group | To modify lipophilicity and pharmacokinetic properties |
Integration of Computational and Experimental Approaches for Drug Discovery Lead Optimization (Pre-Clinical)
The integration of computational and experimental methods is a powerful strategy in modern drug discovery. In the context of this compound, computational tools can be employed to accelerate the lead optimization process. Molecular docking studies can predict the binding modes of the compound and its derivatives to potential biological targets, while quantitative structure-activity relationship (QSAR) models can help in identifying the key structural features responsible for biological activity. researchgate.net
These computational predictions would then be validated through experimental testing. This iterative cycle of computational design and experimental validation can significantly reduce the time and cost associated with preclinical drug development. The use of in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools can also help in the early identification of potential liabilities, allowing for the design of compounds with more favorable pharmacokinetic and safety profiles.
Potential for Applications Beyond Pharmaceutical Research
While the biological activities of this compound are a primary area of interest, its unique chemical structure suggests potential applications in other fields. The presence of a thioether linkage and a hydroxyl group makes it a candidate for use in materials science. For instance, it could serve as a monomer or a cross-linking agent in the synthesis of novel polymers with specific optical or electronic properties.
The thiol-ene reaction, a type of click chemistry, is widely used in the development of high-performance polymers and biomaterials. researchgate.net Compounds like this compound could potentially participate in such reactions, opening up avenues for its use in areas like coatings, adhesives, and nanotechnology. Further research into the physical and chemical properties of this compound is warranted to explore these non-pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(4-Bromobenzyl)thio]ethanol, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via nucleophilic substitution. A typical route involves reacting 4-bromobenzyl chloride with thiourea to generate a thiol intermediate, followed by reaction with ethanol in the presence of a base (e.g., NaOH) under reflux. Solvents like ethanol or THF are used, with yields improved by maintaining anhydrous conditions and controlled temperatures (60–80°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol-water mixtures ensures purity .
Q. How is this compound characterized structurally and analytically?
- Spectroscopic Methods :
- ¹H/¹³C NMR : Peaks for the bromobenzyl group (δ 7.3–7.5 ppm for aromatic protons, δ 130–135 ppm for carbons), thioether (δ 2.8–3.2 ppm for SCH₂), and ethanol moiety (δ 3.6–3.8 ppm for CH₂OH) .
- HRMS : Molecular ion peaks at m/z corresponding to C₉H₁₁BrOS (exact mass calculated as 261.97 g/mol) .
Q. What are the key physicochemical properties influencing its reactivity?
- Lipophilicity : LogP ~2.1 (calculated), enhanced by the bromine atom, favoring membrane permeability in biological assays .
- Stability : Susceptible to oxidation at the thioether group; storage under inert atmosphere (N₂/Ar) at 4°C is recommended .
Advanced Research Questions
Q. How does the 4-bromobenzyl substituent affect biological activity compared to analogs (e.g., 4-fluorobenzyl or 4-chlorobenzyl)?
- Structure-Activity Relationship (SAR) : The bromine atom increases steric bulk and electron-withdrawing effects, enhancing interactions with hydrophobic enzyme pockets (e.g., succinate dehydrogenase in fungicidal assays). In studies on oxadiazole thioethers, 4-bromobenzyl derivatives showed 40% higher inhibition of Sclerotinia sclerotiorum compared to chloro analogs .
- Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., SDH inhibition) using analogs with varying halogens .
Q. What mechanistic insights exist for its interaction with biological targets?
- Molecular Docking : Docking studies (e.g., with SDH protein PDB:2FBW) reveal that the bromobenzyl group occupies a hydrophobic cleft, while the thioethanol moiety forms hydrogen bonds with Arg72 and Tyr57. Free energy calculations (ΔG ~-8.2 kcal/mol) suggest strong binding affinity .
- Validation : Mutagenesis studies (e.g., SDH Arg72Ala) reduce inhibitory activity by 70%, confirming the interaction site .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Contradiction Analysis : Discrepancies in aromatic proton shifts may arise from solvent polarity or tautomerism. Use deuterated DMSO for NMR to stabilize conformers. Cross-validate with 2D techniques (COSY, HSQC) to assign overlapping signals .
- Case Study : In oxadiazole derivatives, HSQC confirmed coupling between SCH₂ and adjacent CH₂OH, resolving ambiguities in integration .
Methodological Considerations
Q. What strategies mitigate thioether oxidation during synthetic or biological experiments?
- Preventive Measures : Add antioxidants (e.g., BHT) to reaction mixtures or assay buffers. Conduct reactions under argon and use degassed solvents .
- Monitoring : Track oxidation via TLC (Rf decrease) or LC-MS (appearance of sulfoxide/sulfone peaks) .
Q. How is computational modeling applied to predict its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
